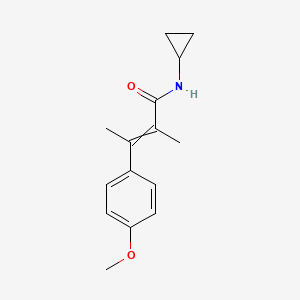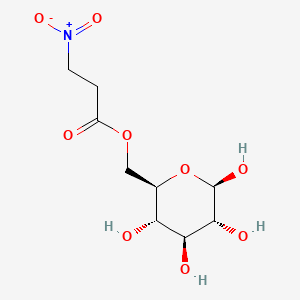
beta-D-Glucopyranose, 6-(3-nitropropanoate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-D-Glucopyranose, 6-(3-nitropropanoate): is a derivative of beta-D-glucopyranose, a cyclic form of glucose This compound is characterized by the presence of a nitropropanoate group attached to the sixth carbon of the glucopyranose ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of beta-D-Glucopyranose, 6-(3-nitropropanoate) typically involves the esterification of beta-D-glucopyranose with 3-nitropropanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction conditions often include heating the mixture to a specific temperature to ensure complete reaction .
Industrial Production Methods: Industrial production of beta-D-Glucopyranose, 6-(3-nitropropanoate) may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of advanced purification techniques such as crystallization and chromatography is also common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: Beta-D-Glucopyranose, 6-(3-nitropropanoate) can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted glucopyranose derivatives.
Applications De Recherche Scientifique
Beta-D-Glucopyranose, 6-(3-nitropropanoate) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialized chemicals and materials
Mécanisme D'action
The mechanism of action of beta-D-Glucopyranose, 6-(3-nitropropanoate) involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the compound can interact with enzymes and receptors, modulating their activity and affecting various biochemical pathways .
Comparaison Avec Des Composés Similaires
Beta-D-Glucopyranose, 1,2,3,6-tetra(3-nitropropanoate): Contains multiple nitropropanoate groups, making it more reactive.
Alpha-D-Glucopyranose derivatives: Differ in the configuration of the anomeric carbon, affecting their reactivity and biological activity
Uniqueness: Beta-D-Glucopyranose, 6-(3-nitropropanoate) is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
59441-00-8 |
|---|---|
Formule moléculaire |
C9H15NO9 |
Poids moléculaire |
281.22 g/mol |
Nom IUPAC |
[(2R,3S,4S,5R,6R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl 3-nitropropanoate |
InChI |
InChI=1S/C9H15NO9/c11-5(1-2-10(16)17)18-3-4-6(12)7(13)8(14)9(15)19-4/h4,6-9,12-15H,1-3H2/t4-,6-,7+,8-,9-/m1/s1 |
Clé InChI |
PZXVGMNFZWTQGO-DDIGBBAMSA-N |
SMILES isomérique |
C(C[N+](=O)[O-])C(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)O)O)O |
SMILES canonique |
C(C[N+](=O)[O-])C(=O)OCC1C(C(C(C(O1)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Oxabicyclo[4.1.0]heptane-1,6-dimethanol, 3,4-dibromo-](/img/structure/B14614594.png)
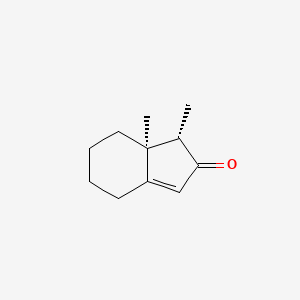
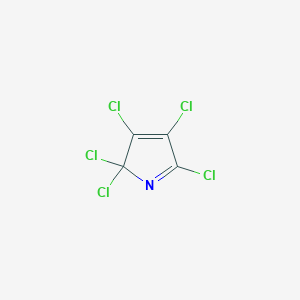
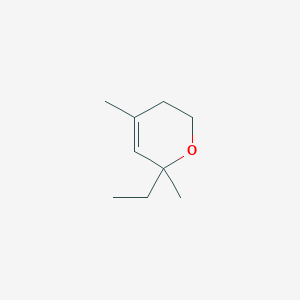
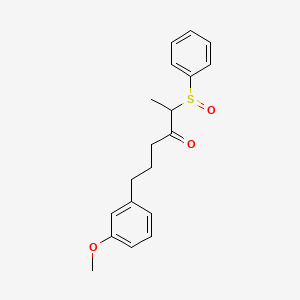
![Benzene, 1-chloro-4-[(1-methylethylidene)cyclopropyl]-](/img/structure/B14614624.png)
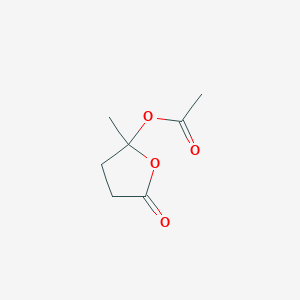
![Methyl {3-[ethyl(phenyl)amino]propyl}carbamate](/img/structure/B14614637.png)
![4-Butylphenyl 4'-pentyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14614641.png)


![2-[(Benzylimino)methyl]-4,6-dichlorophenol](/img/structure/B14614652.png)
